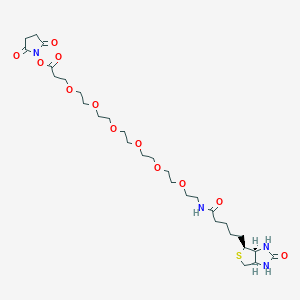

Biotin-PEG6-NHS ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotin-PEG6-NHS ester is a PEG derivative that contains a Biotin group and an NHS ester group . It is an amine reactive biotinylation reagent that can couple with amino (-NH2) containing molecules . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

Biotin-PEG6-NHS ester is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs . The NHS group reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .Molecular Structure Analysis

The molecular formula of Biotin-PEG6-NHS ester is C29H48N4O12S . The molecular weight is 676.8 g/mol .Chemical Reactions Analysis

The NHS group of Biotin-PEG6-NHS ester reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds . This reaction is commonly used in protein biology methods .Physical And Chemical Properties Analysis

The molecular formula of Biotin-PEG6-NHS ester is C29H48N4O12S . The molecular weight is 676.8 g/mol . The hydrophilic PEG spacer increases solubility in aqueous media .Scientific Research Applications

Pegylation of RNA Spiegelmers by a Novel Widely Applicable Two‐Step Process for the Conjugation of Carboxylic Acids to Amino‐Modified Oligonucleotides: This study demonstrates a two-step method for the conjugation of carboxylic acids to amino-modified oligonucleotides, using 40-kDa polyethylene glycol (PEG) carboxylic acid and biotin as examples. This method is broadly applicable to attaching small to large molecular entities like dyes, tags, peptides, and macromolecules to oligonucleotides (Bethge & Vonhoff, 2020).

Peptide Biotinylation with Amine-Reactive Esters: Differential Side Chain Reactivity: This research explores the reactivity of NHS esters of biotin with peptides and proteins, highlighting the selective acylation of different functional groups under mild conditions. It provides critical insights into sequence-dependent acylation and the versatility of biotin-NHS esters in bioconjugation applications (Miller et al., 1997).

Simple Test System for Single Molecule Recognition Force Microscopy: This study presents a system for detecting receptor–ligand interactions at the single-molecule level using atomic force microscopy (AFM). It involves the preparation of AFM sensors with tethered biotin molecules, demonstrating the application of biotin-PEG-NHS conjugates in creating tools for molecular recognition studies (Riener et al., 2003).

Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by Hydrophilic Interaction Chromatography (HILIC): This research offers a method for quantifying NHS, a key component in bioconjugation reactions, highlighting its importance in ensuring the quality and efficacy of biotin-NHS esters used in scientific research (Klykov & Weller, 2015).

Labeling a Protein with Fluorophores Using NHS Ester Derivitization: This paper discusses the use of NHS ester chemistry for conjugating fluorescent probes, biotin, and cross-linkers to primary amines of proteins, illustrating another key application of biotin-PEG6-NHS ester in protein labeling and visualization studies (Nanda & Lorsch, 2014).

Mechanism of Action

Target of Action

Biotin-PEG6-NHS ester is an amine reactive biotinylation reagent . Its primary targets are amino (-NH2) containing molecules , specifically lysine and N-terminal amino groups . These targets play a crucial role in protein structure and function, and their modification can significantly alter the properties of the protein.

Mode of Action

The compound interacts with its targets through the formation of stable amide bonds . The NHS group in the compound reacts specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 . This interaction results in the biotinylation of the target molecule, effectively tagging it with a biotin moiety .

Biochemical Pathways

The primary biochemical pathway affected by Biotin-PEG6-NHS ester is the biotinylation of proteins . This process is crucial for various biological processes, including cell signaling, protein localization, and protein-protein interactions . The downstream effects of this pathway can vary widely depending on the specific protein being biotinylated.

Result of Action

The primary result of Biotin-PEG6-NHS ester’s action is the biotinylation of target proteins . This modification can significantly alter the properties of the protein, potentially affecting its function, localization, and interactions with other proteins . The specific effects can vary widely depending on the nature of the protein being modified.

Action Environment

The action of Biotin-PEG6-NHS ester is influenced by environmental factors such as pH. The NHS group in the compound reacts specifically and efficiently with its targets at a pH of 7-9 . Outside this range, the efficiency of reaction may decrease. Additionally, the compound’s solubility and stability may be affected by temperature and the presence of other chemicals in the environment .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N4O12S/c34-24(4-2-1-3-23-28-22(21-46-23)31-29(38)32-28)30-8-10-40-12-14-42-16-18-44-20-19-43-17-15-41-13-11-39-9-7-27(37)45-33-25(35)5-6-26(33)36/h22-23,28H,1-21H2,(H,30,34)(H2,31,32,38)/t22-,23-,28-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWDVPTVNWZPKBQ-LXWOLXCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N4O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-PEG6-NHS ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)

![1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B606076.png)

![2-[6-[[5-Chloranyl-2-[(3~{s},5~{r})-3,5-Dimethylpiperidin-1-Yl]pyrimidin-4-Yl]amino]-1-Methyl-2-Oxidanylidene-Quinolin-3-Yl]oxy-~{n}-Methyl-Ethanamide](/img/structure/B606081.png)

![4-[[[5-(2-ethoxycarbonyl-1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B606084.png)

![3-methoxy-N-(1-methylpiperidin-4-yl)-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B606085.png)